3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole
Description
3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole is a compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-ylmethylhydrazine |
InChI |
InChI=1S/C8H14N4/c9-10-5-8-6-3-1-2-4-7(6)11-12-8/h10H,1-5,9H2,(H,11,12) |
InChI Key |
NOSWGJARTITPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole typically involves the reaction of hydrazine derivatives with indazole precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indazole ring . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce halogenated indazole derivatives .
Scientific Research Applications
Biological Activities
The biological significance of 3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole stems from its structural characteristics that allow for various interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of indazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain indazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. The unique structure of this compound may enhance its efficacy in this regard. A notable finding is that carbamoylated derivatives of indazoles demonstrated superior antitumor activity compared to established drugs like 5-fluorouracil .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Indazole derivatives have been explored as inhibitors of FGFRs, which play a critical role in cancer cell proliferation and survival. Recent studies have identified potent FGFR inhibitors among indazole compounds, suggesting that this compound could be a candidate for further investigations in this area .
Antiviral Properties
The compound's potential antiviral activity has also been noted in the context of COVID-19 treatment strategies. Some indazole derivatives are being evaluated for their ability to inhibit viral replication mechanisms .
Case Studies
Several case studies highlight the applications and effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole: Another nitrogen-containing heterocycle with similar biological activities.
Benzimidazole: Known for its antiviral and anticancer properties.
Pyrazole: Exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives .
Biological Activity
3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 166.22 g/mol. The compound features a unique tetrahydroindazole framework with a hydrazinylmethyl substituent, which contributes to its reactivity and biological properties .
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 166.22 g/mol |
| Boiling Point | 441.0 ± 33.0 °C (predicted) |
| Density | 1.216 ± 0.06 g/cm³ (predicted) |
| pKa | 15.89 ± 0.20 (predicted) |
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties as well. Indazole derivatives have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
Case Study: Antibacterial Efficacy
- Tested Strains : Staphylococcus aureus (MRSA), Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranges from 15.625 μM to 125 μM against various bacterial strains.
- Mechanism : Inhibition of nucleic acid and peptidoglycan production .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have shown promise as inhibitors of pan-Pim kinases, which are involved in cell proliferation and survival.
- Antioxidant Activity : The hydrazine moiety may contribute to antioxidant properties, protecting cells from oxidative stress.
- Biofilm Disruption : Some derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness in treating infections .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,5-Dihydro-2H-indazole | Structure | Lacks hydrazinyl group; used as a precursor |
| 3-Methylindazole | Structure | Contains a methyl group; exhibits different activities |
| 1H-Indazole | Structure | More stable tautomer; widely studied for medicinal properties |
Q & A
Q. What are the common synthetic routes for 3-(hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole?
Methodological Answer: The compound is synthesized via cyclocondensation reactions of hydrazine derivatives with cyclic ketones or enaminones. For example:
- Hydrazine-mediated cyclization : Reacting cyclohexane-1,3-dicarboxamide derivatives with hydrazine hydrate under reflux conditions yields tetrahydroindazole scaffolds. Adjusting substituents on the precursor allows functionalization at the hydrazinylmethyl position .
- Functionalized enaminone routes : Enaminones (e.g., 3a or 3b) react with hydrazine or phenylhydrazine in 1,4-dioxane under reflux to form hydrazono-tetrahydroindazole derivatives. Reaction conditions (time, solvent purity) critically influence yield and regioselectivity .
Key Optimization Parameters :
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 80–100°C | Higher temps favor cyclization but risk decomposition |
| Solvent | 1,4-dioxane, ethanol | Polar aprotic solvents enhance reaction rates |
| Hydrazine equivalents | 1.5–2.0 mol | Excess ensures complete conversion |
Q. How is this compound characterized structurally?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, SHELX software refines crystal structures, revealing cyclohexane ring conformations (e.g., half-chair vs. boat) and hydrazinylmethyl torsion angles .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for NH2 (δ 4.80–4.86 ppm) and aromatic protons (δ 7.14–7.89 ppm) confirm hydrazone formation .
- IR : Exocyclic C=N stretches (1650–1660 cm⁻¹) and NH/OH bands (3320–3480 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do structural modifications at the hydrazinylmethyl position affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Antimicrobial activity : Electron-withdrawing groups (e.g., Cl, NO2) at the hydrazinylmethyl position enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) by improving membrane penetration .
- Insecticidal targeting : Hydrazide derivatives bind ecdysone receptors (EcR) in Lepidoptera, with IC50 values correlating with substituent hydrophobicity (logP 2.5–3.5 optimal) .
Data Contradiction Note : Some studies report phenylhydrazine derivatives forming hydrazones (non-cyclized) instead of indazoles under suboptimal pH. Adjusting acidity (pH 4–5) and temperature (reflux vs. RT) resolves this .
Q. What computational approaches predict the drug-likeness of hydrazinylmethyl-indazole derivatives?
Methodological Answer:
- SwissADME : Predicts oral bioavailability using parameters like topological polar surface area (TPSA < 60 Ų) and Lipinski violations. Derivatives with TPSA 50–55 Ų show >80% human intestinal absorption .
- Molecular docking (AutoDock Vina) : Simulates binding to biological targets (e.g., COX-2 for anti-inflammatory activity). Docking scores (<-8 kcal/mol) correlate with experimental IC50 values .
Case Study :
| Derivative | TPSA (Ų) | logP | Docking Score (kcal/mol) | IC50 (COX-2) |
|---|---|---|---|---|
| 3-Phenylhydrazinyl | 54.8 | 2.7 | -8.3 | 0.12 µM |
| 3-Chloromethyl | 48.2 | 3.1 | -7.9 | 0.28 µM |
Q. How are crystallographic data discrepancies resolved for tetrahydroindazole derivatives?
Methodological Answer:
- SHELX refinement : Addresses twinning or disorder in crystals. For example, using TWIN/BASF commands in SHELXL corrects for pseudo-merohedral twinning observed in racemic mixtures .
- Validation tools : CheckCIF/PLATON identifies over-constrained geometries (e.g., bond lengths ±0.02 Å from expected values) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
